molecular formula C8H9NO2 B147235 4-Methoxybenzamide CAS No. 3424-93-9

4-Methoxybenzamide

Cat. No. B147235
CAS RN: 3424-93-9
M. Wt: 151.16 g/mol
InChI Key: GUCPYIYFQVTFSI-UHFFFAOYSA-N
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Patent
US08648103B2

Procedure details

4-Methoxybenzamide (3.0 g, 19.9 mmol) was suspended in a mixture of toluene (30 mL) and THF (15 mL), and chlorosulfenyl chloride (3.35 mL, 39.7 mmol) was then added to the suspension. The obtained mixture was stirred at 80° C. for 2.5 hours. The reaction solution was cooled to room temperature, and it was then concentrated under reduced pressure. Thereafter, diethyl ether was added to the residue, and insoluble materials were then removed by filtration, so as to obtain the title compound (3.64 g, 88%) in the form of a colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.35 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[CH:5][CH:4]=1.Cl[S:13]Cl.C1[CH2:19][O:18]CC1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]2[O:8][C:19](=[O:18])[S:13][N:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC=C(C(=O)N)C=C1
Name
Quantity
3.35 mL
Type
reactant
Smiles
ClSCl
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The obtained mixture was stirred at 80° C. for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added to the suspension
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
it was then concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Thereafter, diethyl ether was added to the residue, and insoluble materials
CUSTOM
Type
CUSTOM
Details
were then removed by filtration

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=NSC(O1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.64 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.